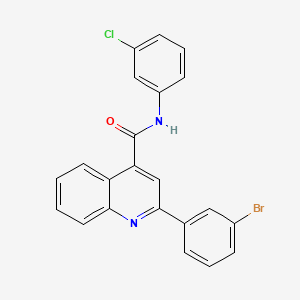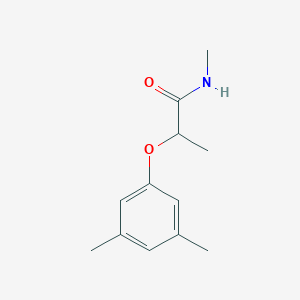
2-(3-bromophenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide, also known as BQR695, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of quinolinecarboxamides and has been found to exhibit promising biological activity in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide is not fully understood, but it has been proposed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and neurodegeneration. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a role in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in various scientific studies. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. This compound has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to contribute to the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-bromophenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs. Another advantage of using this compound is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which makes it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases. One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-bromophenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the development of new drugs for the treatment of neurodegenerative diseases based on the ability of this compound to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. Further studies are also needed to elucidate the mechanism of action of this compound and to investigate its potential use in other therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific fields. This compound has been found to exhibit potent anti-cancer activity in preclinical studies, and it has been proposed as a potential candidate for the development of new anti-cancer drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O/c23-15-6-3-5-14(11-15)21-13-19(18-9-1-2-10-20(18)26-21)22(27)25-17-8-4-7-16(24)12-17/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLCMGRZBPOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4688566.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4688580.png)
![ethyl ({6-ethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate](/img/structure/B4688585.png)
![2-[(3-methoxypropyl)amino]-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4688588.png)
![2-(3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B4688599.png)

![[4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4688618.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B4688620.png)
![N-(3-chlorophenyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4688621.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B4688622.png)


![(3aR,7aS)-2-[2-(difluoromethoxy)-4-methylphenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4688654.png)
